2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)-

Description

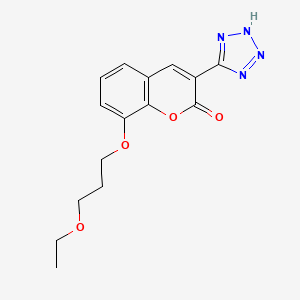

The compound 2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- belongs to the coumarin-derived family, characterized by a benzopyran-2-one core substituted with a tetrazole moiety at position 3 and an alkoxy chain at position 6.

Properties

CAS No. |

80916-86-5 |

|---|---|

Molecular Formula |

C15H16N4O4 |

Molecular Weight |

316.31 g/mol |

IUPAC Name |

8-(3-ethoxypropoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |

InChI |

InChI=1S/C15H16N4O4/c1-2-21-7-4-8-22-12-6-3-5-10-9-11(14-16-18-19-17-14)15(20)23-13(10)12/h3,5-6,9H,2,4,7-8H2,1H3,(H,16,17,18,19) |

InChI Key |

PGCPUELHMDVHLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzopyran core through a cyclization reaction. The ethoxypropoxy group can be introduced via an etherification reaction, while the tetrazolyl moiety is often added through a cycloaddition reaction involving azides and nitriles.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also an important consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The ethoxypropoxy and tetrazolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring structure. Its molecular formula is with a molecular weight of approximately 286.32 g/mol. The specific arrangement of substituents on the benzopyran core contributes to its biological activity.

Medicinal Chemistry Applications

The benzopyran derivatives are known for their diverse biological activities, including:

- Anticancer Activity : Research indicates that derivatives of benzopyran exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2H-1-benzopyran have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, suggesting their potential as anticancer agents .

- Anti-inflammatory Effects : Some studies have highlighted the ability of benzopyran derivatives to inhibit cyclooxygenase enzymes (COX-1/COX-2), which are crucial in the inflammatory process. Compounds derived from similar structures have demonstrated high selectivity for COX-2, indicating potential use in treating inflammatory diseases .

Pharmacological Insights

The pharmacological profile of 2H-1-benzopyran derivatives includes:

- Antifungal Properties : Certain derivatives have been synthesized and evaluated for antifungal activity against pathogens such as Fusarium graminearum and Rhizoctonia solani. These compounds exhibited promising antifungal activity with EC50 values lower than existing antifungal agents .

- Analgesic Properties : The analgesic potential of benzopyran derivatives has been explored through various assays, with some compounds demonstrating significant pain relief effects comparable to conventional analgesics .

Case Study 1: Anticancer Activity

A study focused on synthesizing hybrid compounds from benzopyran and isoxazole indicated that certain derivatives displayed significant antiproliferative activity against cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, highlighting their therapeutic potential .

Case Study 2: Anti-inflammatory Activity

Research involving the synthesis of novel benzodifuranyl derivatives revealed that specific structures exhibited strong inhibition of COX enzymes. The most effective compounds showed inhibition indices between 90% and 99%, making them candidates for further development as anti-inflammatory medications .

Table 1: Biological Activities of Benzopyran Derivatives

| Compound Name | Activity Type | Target Cells/Pathogens | IC50/EC50 Value |

|---|---|---|---|

| Compound A | Anticancer | MDA-MB-231 | 5.2 μM |

| Compound B | Anti-inflammatory | COX-2 | Inhibition Index: 90%-99% |

| Compound C | Antifungal | Fusarium graminearum | EC50: 1.26 µg/mL |

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The benzopyran core may interact with enzymes or receptors, while the tetrazolyl group could enhance binding affinity or specificity. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Alkoxy Chain Length and Branching: The target compound’s 3-ethoxypropoxy chain (hypothetical) bridges intermediate chain lengths between the 2-methoxyethoxy (shorter) and 4-ethoxybutoxy (longer) derivatives. The 2-(2-ethoxyethoxy)ethoxy substituent introduces ether linkages, which may improve metabolic stability compared to linear alkoxy groups.

Heterocyclic Substituent at Position 3 :

- All analogs except the oxadiazole-containing compound retain the 1H-tetrazol-5-yl group, a bioisostere for carboxylic acids. This moiety enhances hydrogen-bonding capacity and acidity (pKa ~4.7), mimicking carboxylate interactions in biological targets .

- The 3-phenyl-1,2,4-oxadiazol-5-yl group replaces tetrazole, introducing a bulkier aromatic system. Oxadiazoles are less acidic (pKa ~8–10) but may improve π-π stacking interactions in receptor binding.

Biological Implications :

- Tetrazole-containing analogs are more likely to exhibit ionic interactions in enzymatic pockets (e.g., thrombin or COX-2 inhibition), whereas oxadiazole derivatives may prioritize hydrophobic binding .

- Safety data gaps exist for most compounds, though tetrazoles are generally associated with moderate metabolic stability and low acute toxicity .

Research Findings and Limitations

- Synthetic Feasibility : Derivatives with shorter alkoxy chains (e.g., 2-methoxyethoxy ) may require fewer synthetic steps compared to branched or elongated analogs.

- Data Gaps : Molecular formulas and weights for some analogs (e.g., 80916-80-9 ) are unreported, limiting direct comparisons.

- Hypothetical Target Compound : The absence of explicit data on 8-(3-ethoxypropoxy) necessitates extrapolation from closest analogs.

Biological Activity

2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- is a synthetic compound belonging to the benzopyran class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₃

- IUPAC Name : 2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)-

This structure features a benzopyran core with an ethoxypropoxy side chain and a tetrazole moiety, contributing to its diverse biological activity.

Antitumor Activity

Research indicates that benzopyran derivatives exhibit significant antitumor properties. For example, compounds in this class have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that derivatives similar to 2H-1-benzopyran compounds effectively induced apoptosis in human breast cancer cells through the activation of caspase pathways .

Antiviral Properties

Benzopyran derivatives have also been investigated for their antiviral effects. The presence of the tetrazole group enhances interaction with viral enzymes, potentially inhibiting viral replication. In vitro studies suggest that the compound may exhibit activity against specific viruses, although further research is necessary to establish its efficacy in clinical settings .

Smooth Muscle Relaxation

The compound has been noted for its smooth muscle relaxant properties. This activity is particularly relevant in the treatment of conditions such as hypertension and asthma. Benzopyran derivatives have been documented to lower blood pressure by relaxing vascular smooth muscle .

The biological activities of 2H-1-benzopyran derivatives are attributed to several mechanisms:

- Inhibition of Enzyme Activity : The tetrazole moiety may interact with enzyme active sites, inhibiting their function.

- Induction of Apoptosis : Compounds induce programmed cell death in tumor cells through mitochondrial pathways.

- Vasodilation : By relaxing smooth muscle cells in blood vessels, these compounds can lower systemic vascular resistance.

Study on Antitumor Effects

A study conducted on a series of benzopyran derivatives showed that specific modifications to the benzopyran structure significantly enhanced antitumor activity against human cancer cell lines. The results indicated a dose-dependent response with IC50 values indicating potent activity at low concentrations .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 5.4 | MCF-7 (Breast) |

| Derivative B | 3.2 | HeLa (Cervical) |

| Derivative C | 7.8 | A549 (Lung) |

Study on Antiviral Activity

In a recent investigation, the antiviral potential of benzopyran derivatives was assessed against influenza virus strains. The study reported that certain structural modifications led to increased antiviral potency, suggesting that the tetrazole group plays a crucial role in enhancing bioactivity .

| Compound | EC50 (µM) | Virus Strain |

|---|---|---|

| Compound X | 12.5 | H1N1 |

| Compound Y | 9.8 | H3N2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.